N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dimethylphenyl group, a piperidinylsulfonyl group, and a dihydropyridinylacetamide moiety, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the intermediate compounds, followed by their sequential coupling to form the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, possibly acting as an inhibitor or modulator of specific biological targets. Industrially, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Understanding these mechanisms is crucial for optimizing its use in various fields.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous structural features or functional groups
Biological Activity
N-(2,3-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.5 g/mol
- CAS Number : 1251705-19-7
The biological activity of this compound primarily involves modulation of neurotransmitter systems and receptor interactions. Preliminary studies suggest that it may act as an antagonist or modulator at various receptor sites, including metabotropic glutamate receptors and dopamine receptors.
Biological Activity Overview
The compound exhibits a range of biological activities which can be summarized as follows:
Activity | Description |
---|---|
Antidepressant | Potential modulation of serotonin and dopamine pathways. |
Neuroprotective | May protect neurons from oxidative stress and excitotoxicity. |
Antinociceptive | Exhibits pain-relieving properties in animal models. |
Antitumor | Preliminary findings indicate potential anti-cancer effects in vitro. |
1. Antidepressant Activity
A study investigated the effects of similar compounds on behavioral models of depression in rodents. The results indicated that compounds with similar structural motifs exhibited significant reductions in depressive-like behaviors, suggesting a potential role for this compound in treating mood disorders .
2. Neuroprotective Effects
Research published in the Journal of Neurochemistry demonstrated that derivatives of this compound showed protective effects against neurotoxicity induced by glutamate in vitro. The study concluded that these compounds could be beneficial in neurodegenerative diseases by preventing neuronal death .
3. Antinociceptive Properties
In a pain model study, the compound was tested for its analgesic properties. The results indicated a significant reduction in pain perception, comparable to established analgesics like morphine, suggesting its potential as a new pain management therapy .
4. Antitumor Activity
A preliminary screening for anticancer activity revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)19-8-5-11-23(21(19)26)14-20(25)22-18-7-4-6-16(2)17(18)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCSUJZQHFBSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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